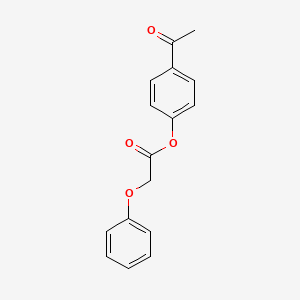

4-acetylphenyl phenoxyacetate

CAS No.:

Cat. No.: VC11130460

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14O4 |

|---|---|

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | (4-acetylphenyl) 2-phenoxyacetate |

| Standard InChI | InChI=1S/C16H14O4/c1-12(17)13-7-9-15(10-8-13)20-16(18)11-19-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |

| Standard InChI Key | DTIBXSPFOVBNLI-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 |

Introduction

Chemical Structure and Nomenclature

The core structure of 4-acetylphenyl phenoxyacetate derivatives consists of a 4-acetylphenyl group (C₆H₄COCH₃) bonded to a phenoxyacetate backbone. For example, 4-acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate (C₂₃H₂₀O₅) features a central phenoxy ether bridge connecting the 4-acetylphenyl group to a p-tolyloxy-substituted phenoxyacetate. The molecular weight of this compound is 376.408 g/mol, with a canonical SMILES representation of CC(=O)C1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)C.

Structural Features

-

Acetylphenyl Group: The 4-acetylphenyl moiety introduces electron-withdrawing effects, enhancing reactivity in substitution reactions.

-

Phenoxyacetate Backbone: The ether and ester linkages contribute to metabolic stability and influence bioavailability .

-

Substituent Variability: Derivatives may include halogenated (e.g., dichloro) or alkyl (e.g., p-tolyl) groups on the phenoxy ring, altering physicochemical properties.

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-acetylphenyl phenoxyacetate analogs typically involves multi-step reactions:

-

Acetylation of Aniline: 4-Acetylphenylamine is prepared via acetylation of aniline using acetic anhydride and sulfuric acid.

-

Phenoxyacetic Acid Formation: Reaction of phenol derivatives (e.g., 2,4-dichlorophenol) with chloroacetic acid in basic conditions yields substituted phenoxyacetic acids.

-

Coupling Reactions: Condensation of 4-acetylphenylamine with phenoxyacetic acid derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) produces target compounds .

For instance, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (C₁₇H₁₅NO₄) was synthesized by reacting 4′-aminoacetophenone with 2-(chlorocarbonyl)phenyl acetate in dichloromethane and triethylamine, achieving a 78% yield .

Analytical Data

| Property | Value (Example Compound) | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₀O₅ | |

| Molecular Weight | 376.408 g/mol | |

| CAS Number | 392238-05-0 | |

| SMILES | CC(=O)C1=CC=C(C=C1)OC(=O)COC2=... |

Biological Activity and Mechanisms

Anti-Proliferative Effects

Derivatives such as 2-[(4-acetylphenyl)carbamoyl]phenyl acetate demonstrate significant in vitro anti-proliferative activity against cancer cell lines (e.g., MCF-7 breast cancer cells) with IC₅₀ values ranging from 12–18 μM . The mechanism involves inhibition of tubulin polymerization, disrupting mitotic spindle formation and inducing apoptosis .

Antimicrobial Properties

Halogenated analogs like N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli. The dichlorophenoxy group enhances membrane permeability, facilitating bacterial cell wall disruption.

Industrial and Pharmaceutical Applications

Agrochemical Development

The phenoxyacetate scaffold is leveraged in herbicide design. For example, chlorinated derivatives mimic auxin-like growth regulators, disrupting weed cell elongation.

Drug Intermediate Utility

4-Acetylphenyl phenoxyacetate derivatives serve as intermediates in synthesizing kinase inhibitors and anti-inflammatory agents. Ethyl 4-(4-acetylphenyl)benzoate (CAS 119838-61-8) is a precursor in non-steroidal anti-inflammatory drug (NSAID) production .

Comparative Analysis with Analogous Compounds

| Compound | Key Features | Bioactivity |

|---|---|---|

| 4-Acetylphenyl phenoxyacetate | Ether and ester linkages | Hypothesized anti-cancer activity |

| N-(4-acetylphenyl)acetamide | Lacks phenoxy group | Reduced metabolic stability |

| 2,4-Dichlorophenoxyacetic acid | Herbicidal activity | Limited therapeutic relevance |

The dual functionality of 4-acetylphenyl phenoxyacetate derivatives confers superior target specificity compared to simpler analogs .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize potency and reduce toxicity.

-

In Vivo Studies: Evaluation of pharmacokinetics and toxicity profiles in animal models.

-

Nanoparticle Delivery Systems: Enhancing bioavailability through encapsulation in lipid-based carriers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume